molecular formula C17H13N3O3S B2734820 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034496-74-5

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2734820
M. Wt: 339.37
InChI Key: QVJWYUNJSMTFIK-UHFFFAOYSA-N
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Description

“N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound used in scientific research1. Its unique structure allows for various applications, including drug discovery1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra2. The synthesis involved designing a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives2.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the search results. However, it is known that thiophene, a component of this compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position3.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not explicitly mentioned in the search results. However, related compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, it is known that thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C3.


Scientific Research Applications

Synthesis and Characterization

Facile Synthesis and Nonlinear Optical Properties

A study highlighted the synthesis of pyrazine analogs through Suzuki cross-coupling reactions, focusing on electronic and nonlinear optical properties using DFT calculations. The target molecules showed varying reactivity parameters influenced by different substituents, indicating their potential in electronic applications (Ahmad et al., 2021).

Crystal Structure and Thermal Analysis

Another research elaborated on the synthesis and characterization of a novel pyrazole derivative, providing insights into its crystal structure, molecular interactions, and thermal decomposition. The study further delved into the compound's electronic structures and nonlinear optical properties, demonstrating its potential in material science (Kumara et al., 2018).

Applications in Antimicrobial and Antiviral Research

Antimycobacterial Activity

Research on N-pyrazinylbenzamides as retro-amide analogues of N-phenylpyrazine-2-carboxamides revealed their in vitro antimycobacterial activity. Some derivatives showed lower cytotoxicity and better selectivity, making them promising candidates for antimycobacterial agents (Zítko et al., 2018).

Antiavian Influenza Virus Activity

A novel route for synthesizing benzamide-based 5-aminopyrazoles led to compounds with significant antiviral activities against bird flu influenza (H5N1). This study opens new avenues for developing antiviral agents using this chemical scaffold (Hebishy et al., 2020).

Future Directions

The future directions of research involving this compound are not explicitly mentioned in the search results. However, the molecular interactions of related compounds in docking studies reveal their suitability for further development2.


properties

IUPAC Name

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-17(11-1-2-14-15(7-11)23-10-22-14)20-8-13-16(19-5-4-18-13)12-3-6-24-9-12/h1-7,9H,8,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJWYUNJSMTFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

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